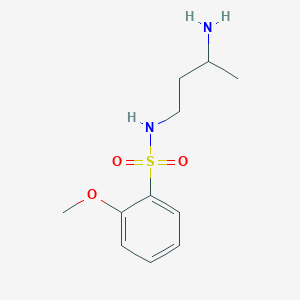

![molecular formula C13H17FN2O4S B7570053 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)

5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid, also known as MP-10, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.

Wirkmechanismus

5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. Specifically, this compound binds to the transmembrane domain of mGluR5 and stabilizes the receptor in an inactive conformation, thereby preventing the activation of downstream signaling pathways, such as the phospholipase C and extracellular signal-regulated kinase pathways. This leads to a decrease in intracellular calcium release and neurotransmitter release, which ultimately results in the modulation of neuronal excitability and synaptic plasticity.

Biochemical and Physiological Effects

This compound has been shown to have a range of biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that this compound can reduce the calcium influx and release of glutamate induced by mGluR5 activation, as well as the phosphorylation of downstream signaling molecules, such as Akt and ERK. In vivo studies have shown that this compound can attenuate the locomotor and stereotypic effects of psychostimulants, such as cocaine and amphetamine, in rodents. This compound has also been shown to have anxiolytic and antidepressant-like effects in various behavioral tests, such as the elevated plus maze and forced swim test.

Vorteile Und Einschränkungen Für Laborexperimente

5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid has several advantages as a research tool, including its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its availability as a commercial product. However, there are also some limitations to its use in lab experiments. For example, this compound can have off-target effects on other receptors or ion channels, such as the NMDA receptor and the hERG potassium channel, which may complicate the interpretation of the results. This compound can also have species-specific effects, as the pharmacology of mGluR5 can differ between rodents and humans.

Zukünftige Richtungen

There are several future directions for the research on 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid and mGluR5. One direction is to investigate the role of mGluR5 in the pathophysiology of different psychiatric and neurological disorders, such as autism spectrum disorder, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more selective and potent mGluR5 antagonists that can overcome the limitations of this compound, such as its off-target effects and species-specificity. Finally, the use of this compound as a therapeutic agent in humans should be explored further, as it has shown promising results in preclinical studies.

Synthesemethoden

The synthesis of 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid involves several steps, starting from the reaction of 5-fluoro-2-nitrobenzoic acid with 4-methylsulfonylpiperazine in the presence of a reducing agent, such as iron powder or tin(II) chloride. The resulting intermediate is then treated with formaldehyde and a base, such as sodium hydroxide or potassium carbonate, to yield the final product. The overall yield of the synthesis is around 30-40%, and the purity can be improved by recrystallization or chromatography.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid has been widely used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate glutamatergic neurotransmission, synaptic plasticity, and neuronal excitability in different brain regions, such as the prefrontal cortex, hippocampus, and striatum. This compound has also been used to study the molecular mechanisms underlying drug addiction, as mGluR5 signaling has been implicated in the rewarding and reinforcing effects of drugs of abuse, such as cocaine, methamphetamine, and alcohol.

Eigenschaften

IUPAC Name |

5-fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O4S/c1-21(19,20)16-6-4-15(5-7-16)9-10-2-3-11(14)8-12(10)13(17)18/h2-3,8H,4-7,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMGOEAWLGROQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

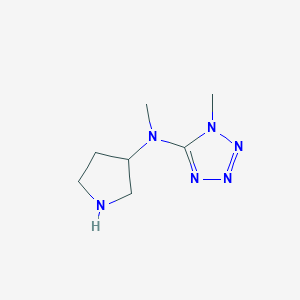

![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)

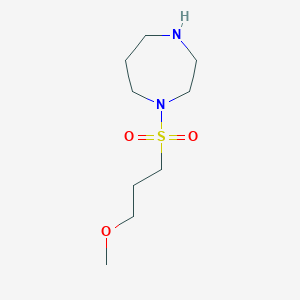

![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)

![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)

![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)

![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)

![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)

![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)

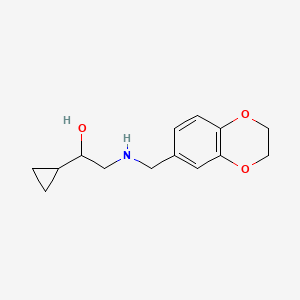

![(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B7570071.png)

![3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7570073.png)